molecular formula C20H20N4O3S2 B2659722 1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034279-69-9

1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2659722
CAS No.: 2034279-69-9
M. Wt: 428.53
InChI Key: RLMOPNVCILWALI-UHFFFAOYSA-N
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Description

This compound features a fused benzothiadiazole-dione core linked to a piperidine moiety substituted with a 1,3-benzothiazole-6-carbonyl group. Crystallographic determination of such compounds often employs tools like SHELX and WinGX for data refinement and visualization . The piperidine ring and benzothiazole components are common in bioactive molecules, influencing pharmacokinetics and target binding.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-22-17-4-2-3-5-18(17)24(29(22,26)27)15-8-10-23(11-9-15)20(25)14-6-7-16-19(12-14)28-13-21-16/h2-7,12-13,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMOPNVCILWALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves multiple steps. The preparation typically starts with the formation of the benzothiazole ring, which can be achieved by treating 2-mercaptoaniline with acid chlorides . The piperidine ring is then introduced through a series of reactions involving piperidine derivatives. The final step involves the coupling of the benzothiazole and piperidine moieties under specific reaction conditions to form the target compound .

Chemical Reactions Analysis

1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The mechanism involves the inhibition of cell proliferation and the activation of apoptotic pathways.

Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of bacterial strains. Its ability to disrupt critical metabolic pathways in bacteria makes it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects
In neuropharmacology, the piperidine moiety is associated with neuroprotective effects. Research suggests that the compound may inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's. Molecular docking studies indicate its potential to bind effectively to acetylcholinesterase.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamideBenzothiazole-piperazine hybridNeuroprotective against Alzheimer's
2-(piperazin-1-yl)benzothiazoleSimple benzothiazole-piperazineAntimicrobial activity
4-(benzo[d]thiazol-2-yl)piperazineBenzothiazole derivativeAnticancer properties

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Anticancer Studies
In vitro assays have revealed IC50 values lower than those of conventional chemotherapeutics against specific cancer cell lines. For example, a study demonstrated that the compound significantly inhibited the growth of A-431 cells compared to standard treatments.

Neuroprotective Studies
Animal model studies indicated that the compound could reduce cognitive decline induced by neurotoxic agents. Behavioral tests showed improvements in memory retention and learning capabilities in treated subjects.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogues with Piperidine and Thiadiazole Moieties

Key structural analogs include:

  • 5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole (Compound 3) Structure: Features a 1,3,4-thiadiazole ring and a piperidinylethylamino side chain. Activity: Moderate acetylcholinesterase (AChE) inhibition, as reported in studies on Alzheimer’s therapeutics . The 1,3-benzothiazole-6-carbonyl group in the target may improve binding affinity compared to simpler alkylamino side chains.
  • Donepezil (Aricept®) Structure: Contains a benzyl-piperidine moiety linked to an indanone group. Activity: Potent AChE inhibitor (IC₅₀ ~6 nM). Comparison: While donepezil’s benzyl-piperidine chain is optimized for AChE binding, the target compound’s benzothiadiazole-dione core may offer divergent selectivity, possibly targeting non-cholinergic pathways.

Heterocyclic Derivatives with Benzothiazole Components

  • 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole Structure: Imidazo-thiazole fused system with a nitroaryl substituent. Activity: Limited data, but nitro groups often confer redox activity or photostability. Its carbonyl-piperidine linkage may enhance solubility compared to nitroaryl groups .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 3 6-(4-Nitrophenyl)imidazo-thiazole
Molecular Weight ~500 g/mol (estimated) ~330 g/mol ~287 g/mol
Key Functional Groups Benzothiadiazole-dione, benzothiazole-carbonyl-piperidine 1,3,4-Thiadiazole, piperidinylethylamino Imidazo-thiazole, nitroaryl
Reported Activity N/A (hypothetical AChE/modulators) Moderate AChE inhibition N/A (structural analog)
Lipophilicity (LogP) Higher (due to fused aromatic systems) Moderate High (nitro group)

Mechanistic and Binding Insights

  • Piperidine Role : In Compound 3 and donepezil, the piperidine moiety interacts with hydrophobic pockets in AChE. The target compound’s piperidine is acylated, which may alter binding kinetics or introduce hydrogen-bonding via the carbonyl group .
  • Benzothiadiazole vs. This contrasts with the simpler thiadiazole in Compound 3, which may lack comparable electron-deficient character.

Biological Activity

The compound 1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2\lambda6,1,3-benzothiadiazole-2,2-dione , also known by its CAS number 2742017-95-2 , is a benzothiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4OSC_{19}H_{20}N_{4}OS, with a molecular weight of approximately 352.5 g/mol . The structure comprises a piperidine ring substituted with a benzothiazole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of piperidin derivatives with benzothiazole derivatives under controlled conditions to yield the desired product. This method allows for the introduction of various functional groups that can enhance biological activity.

Antioxidant Activity

Recent studies have shown that benzothiazole derivatives exhibit notable antioxidant properties. For instance, compounds similar to the one have demonstrated significant radical scavenging activities in vitro. In a study evaluating various benzothiazole derivatives, some exhibited IC50 values as low as 0.05 ± 0.02 mmol/L , indicating strong antioxidant capabilities .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a related study, benzothiazole derivatives were found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. One derivative showed an inhibition rate of 57.35% , outperforming standard anti-inflammatory drugs like indomethacin . This suggests that the compound may act as a COX-2 inhibitor, providing a basis for its therapeutic potential in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been widely studied. Compounds containing similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death . Although specific data on this compound’s anticancer activity is limited, its structural similarities to known active compounds suggest potential efficacy.

The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells. The benzothiazole moiety is known to facilitate binding to enzymes and receptors involved in critical biological pathways. For instance, the interaction with COX-2 indicates a mechanism where the compound could inhibit inflammatory responses by blocking prostaglandin synthesis.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • Antioxidant Evaluation : A study synthesized twenty benzothiazole derivatives and evaluated their antioxidant properties using ABTS assays. The most potent compounds showed significant radical scavenging activities .
  • Inflammation Models : In vivo models demonstrated that certain benzothiazole derivatives could reduce inflammation markers significantly when administered intraperitoneally .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that benzothiazole derivatives could induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .

Q & A

Q. Basic

  • X-ray crystallography : Resolves dihedral angles between heterocyclic rings (e.g., 6.41–34.02° for benzothiazole-pyrazole systems) and identifies π-π interactions (centroid distances ~3.7 Å) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions, with shifts for aromatic protons (δ 7.2–7.5 ppm) and carbonyl groups (δ 150–170 ppm) .
  • Mass spectrometry (EI/HRMS) : Validates molecular weight (e.g., m/z 238.0961 for triazole derivatives) and fragmentation patterns .

How can conflicting data on biological activity be systematically addressed?

Advanced
Contradictions in bioactivity (e.g., antiviral vs. antitumor efficacy) often arise from assay variability or structural analogs. Mitigation strategies include:

  • Comparative SAR studies : Modify substituents (e.g., methoxy vs. fluoro groups) to isolate pharmacophores .
  • Dose-response profiling : Use IC₅₀/EC₅₀ assays across multiple cell lines to distinguish target-specific effects .
  • Crystallographic docking : Validate binding modes with target proteins (e.g., HIV-1 protease) to reconcile activity discrepancies .

What methodologies are recommended for improving low yields in the final cyclization step?

Advanced
Low yields (<50%) in cyclization may stem from steric hindrance or unstable intermediates. Solutions include:

  • Catalyst screening : Test Pd/Cu or organocatalysts to accelerate ring closure .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) and improves regioselectivity .
  • In situ monitoring : Use TLC or HPLC to track intermediate stability and adjust reagent addition rates .

How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?

Q. Advanced

  • DFT calculations : Predict electron density maps to optimize substituent polarity for blood-brain barrier penetration .
  • MD simulations : Assess binding kinetics with cytochrome P450 enzymes to reduce metabolic degradation .
  • ADMET profiling : Use tools like SwissADME to prioritize derivatives with balanced solubility (LogP 2–4) and low hepatotoxicity .

What strategies resolve crystallographic discrepancies between computational and empirical data?

Advanced
Discrepancies in bond lengths or angles (e.g., C–N vs. C–S distances) require:

  • High-resolution XRD : Collect data at <100 K to minimize thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to refine packing models .
  • Multi-conformer DFT : Compare energy-minimized conformers with experimental data to identify dominant geometries .

Which in vitro assays are optimal for preliminary evaluation of antitumor activity?

Q. Basic

  • MTT/XTT assays : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 µM indicating potency .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify programmed cell death .
  • Kinase inhibition screens : Test against tyrosine kinases (e.g., EGFR, VEGFR) via fluorescence polarization .

How can regioselectivity challenges in benzothiadiazole functionalization be overcome?

Q. Advanced

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
  • Metal-mediated coupling : Utilize Suzuki-Miyaura reactions for precise C–C bond formation at sterically hindered positions .
  • Solvent effects : Non-polar solvents (toluene) favor para-substitution, while DMF enhances meta-selectivity .

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